molecular formula C16H22N2O2 B1220639 Isamoltan CAS No. 55050-95-8

Isamoltan

Cat. No.: B1220639
CAS No.: 55050-95-8
M. Wt: 274.36 g/mol
InChI Key: XVTVPGKWYHWYAD-UHFFFAOYSA-N
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Description

Isamoltan, also known as CGP-361A, is a small molecule drug that acts as an antagonist at the beta-adrenergic and serotonin 1B receptors. It has been primarily used in scientific research due to its anxiolytic effects in rodents. The compound has a molecular formula of C16H22N2O2 and a molar mass of 274.364 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isamoltan involves the reaction of 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol. The preparation method typically includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-pyrrol-1-ylphenol with epichlorohydrin to form an intermediate.

    Amination: The intermediate is then reacted with isopropylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Batch reactors: Used for the initial formation of intermediates.

    Continuous flow reactors: Employed for the amination step to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isamoltan undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation products: Corresponding oxides and hydroxyl derivatives.

    Reduction products: Modified amines and alcohols.

    Substitution products: Various substituted pyrrole derivatives.

Scientific Research Applications

Isamoltan has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of beta-adrenergic and serotonin 1B receptor antagonists.

    Biology: Employed in research to understand the role of serotonin receptors in various biological processes.

    Medicine: Investigated for its potential anxiolytic effects and its role in modulating neurotransmitter systems.

    Industry: Utilized in the development of new therapeutic agents targeting beta-adrenergic and serotonin receptors.

Mechanism of Action

Isamoltan exerts its effects by antagonizing beta-adrenergic and serotonin 1B receptors. The molecular targets include:

    Beta-adrenergic receptors: Inhibition of these receptors leads to reduced adrenergic signaling.

    Serotonin 1B receptors: Blocking these receptors modulates serotonin levels, contributing to its anxiolytic effects.

The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and modulation of neurotransmitter release.

Comparison with Similar Compounds

Isamoltan is unique due to its dual antagonistic action on both beta-adrenergic and serotonin 1B receptors. Similar compounds include:

    Propranolol: A beta-adrenergic receptor antagonist with no significant action on serotonin receptors.

    Metoprolol: Another beta-adrenergic receptor antagonist, primarily used for cardiovascular conditions.

    Sumatriptan: A serotonin receptor agonist, used for migraine treatment, with no action on beta-adrenergic receptors.

This compound’s uniqueness lies in its combined action on both receptor types, making it a valuable tool in research focused on these pathways.

Properties

IUPAC Name

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTVPGKWYHWYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045671
Record name Isamoltan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55050-95-8, 116861-00-8
Record name 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)phenoxy]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55050-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isamoltanum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055050958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isamoltan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isamoltan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISAMOLTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP37O5J17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

50 ml of isopropylamine are added to a solution of 26.9 g of 1-[o-(pyrrol-1-yl)-phenoxy]-2,3-epoxy-propane in 250 ml of isopropanol and the mixture is heated to the boil under reflux for 1 1/2 hours. The oil which remains after evaporating off the volatile constituents in vacuo is distilled in a bulb tube under a high vacuum and gives 1-iso-propylamino-3[o-(pyrrol-1-yl)-phenoxy]-2-propanol as a colourless oil of boiling point 125°-135° C/0.04 mm Hg. The distillate which crystallises can be recrystallised from ether/petroleum ether and gives crystals of melting point 80°-81° C and is in every respect identical with the product obtained in Example 3.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Isamoltan's role in the context of this research on serotonergic responses?

A1: The research paper investigates the effects of muramyl dipeptide (MDP) on serotonergic responses in different isolated muscle preparations. This compound, alongside L-propranolol, was used as a control substance in the study on rat vas deferens. The researchers found that both this compound and L-propranolol did not affect the enhancement of twitches caused by serotonin (5-HT) nor the potentiation induced by MDP []. This suggests that this compound, in the context of this study, did not interfere with the serotonergic pathways being investigated.

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